molecular formula C19H19N5O2S B2637922 (2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide CAS No. 1799271-96-7

(2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2637922
CAS No.: 1799271-96-7
M. Wt: 381.45
InChI Key: VITXGJHGFLWXED-BQYQJAHWSA-N
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Description

The compound (2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide is a complex organic molecule featuring a triazole ring, a pyridine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step organic reactionsThe final step involves the formation of the enamide linkage under specific conditions, such as the use of a base and a dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridines .

Scientific Research Applications

(2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide: has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of (2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(E)-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c25-17(8-7-16-4-2-12-27-16)21-10-11-23-19(26)24(15-5-6-15)18(22-23)14-3-1-9-20-13-14/h1-4,7-9,12-13,15H,5-6,10-11H2,(H,21,25)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITXGJHGFLWXED-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)C=CC3=CC=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)/C=C/C3=CC=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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